N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide
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Overview
Description
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety, a urea linkage, and a fluorobenzamide group, which collectively contribute to its distinctive chemical behavior and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes such as histone deacetylase (hdac) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Compounds with similar structures have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar benzodioxole subunits have been reported to interact with various enzymes and proteins . For instance, some benzodioxole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Cellular Effects
Some benzodioxole derivatives have shown cytotoxic activity against certain cancer cell lines, such as HeLa cervical cancer cells
Molecular Mechanism
It is known that benzodioxole derivatives can modulate microtubule assembly, causing mitotic blockade and cell apoptosis
Dosage Effects in Animal Models
The effects of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide at different dosages in animal models have not been reported yet. Some benzodioxole derivatives have shown antidiabetic potential in streptozotocin-induced diabetic mice models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Urea linkage formation: The benzo[d][1,3]dioxole derivative is reacted with an isocyanate to form the urea linkage.
Coupling with 2-fluorobenzamide: The final step involves coupling the urea derivative with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while nucleophilic substitution of the fluorine atom can result in various substituted benzamides.
Scientific Research Applications
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound also contains the benzo[d][1,3]dioxole structure and is used for detecting carcinogenic lead.
Uniqueness
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide is unique due to its combination of a urea linkage and a fluorobenzamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Biological Activity
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H16FN3O4
- Molecular Weight : 393.4 g/mol
- CAS Number : 1203150-99-5
The compound features a benzo[d][1,3]dioxole moiety, a urea linkage, and a fluorobenzamide group, which collectively contribute to its distinctive chemical behavior and biological activity. The structural complexity suggests potential versatility in various biological applications.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the benzo[d][1,3]dioxole moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
- Urea linkage formation : Reaction of the benzo[d][1,3]dioxole derivative with an isocyanate.
- Coupling with 2-fluorobenzamide : Final coupling under basic conditions to yield the target compound .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation.
- Cell Cycle Regulation : It may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve targeting specific molecular pathways critical for cancer progression.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be 15 µM .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:
Structural Feature | Impact on Activity |
---|---|
Urea Linkage | Essential for binding affinity to target enzymes |
Fluorine Substitution | Enhances lipophilicity and cellular uptake |
Benzo[d][1,3]dioxole Moiety | Contributes to overall stability and interaction with biological targets |
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-15-6-2-1-5-14(15)20(26)24-16-7-3-4-8-17(16)25-21(27)23-13-9-10-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMHKOKXKSFKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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